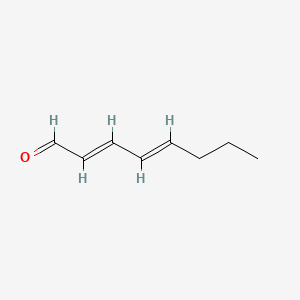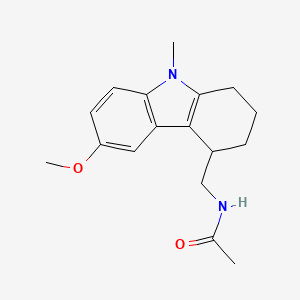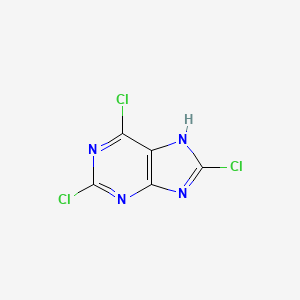
beta-Sitosterol acetate
Overview
Description
Sitosteryl acetate, also known as β-sitosterol acetate, is a sterol ester derived from β-sitosterol. It is a naturally occurring compound found in various plant sources, including fruits, vegetables, nuts, and seeds. Sitosteryl acetate is known for its potential health benefits and is often used in dietary supplements and pharmaceuticals due to its anti-inflammatory, antioxidant, and cholesterol-lowering properties .
Mechanism of Action
Target of Action
Beta-Sitosterol acetate primarily targets cholesterol in the human body . It competes with cholesterol for absorption due to their structural similarity . This competition leads to a reduced absorption of dietary cholesterol, ultimately lowering LDL cholesterol levels . This compound also targets Mitogen-activated protein kinase 3 (MAPK3) and Poly [ADP-ribose] polymerase-1 (PARP1) in the context of epithelial ovarian cancer .
Mode of Action
This compound interacts with its targets and brings about significant changes. It inhibits the absorption of cholesterol, thereby helping to maintain a healthy cholesterol balance in the body . In the context of cancer, this compound shows a strong affinity towards MAPK3 and PARP1, forming multiple bonds with these targets .
Biochemical Pathways
Beta-Sitosterol is biosynthesized in plants via the mevalonic acid pathway . It has been found to affect various biochemical pathways. For instance, it has been reported to inhibit the production of IL-8 in HT29 cells stimulated by TNF-α . It also inhibits vascular adhesion molecule 1 and intracellular adhesion molecule 1 expression in TNF-α-stimulated human aortic endothelial cells .
Pharmacokinetics
The pharmacokinetics of Beta-Sitosterol have been well-studied . Despite its high consumption in a vegetarian diet, it is very less absorbed . This is primarily due to its competition with cholesterol for absorption .
Result of Action
The action of this compound results in various molecular and cellular effects. It helps reduce LDL cholesterol levels in the body . It also exhibits various pharmacological activities like antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, antinociceptive without major toxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by several environmental factors. For instance, its bioavailability can be influenced by factors such as type, source, processing, preparation, delivery method, food matrix, dose, time of administration into the body, and genetic factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sitosteryl acetate can be synthesized through the acetylation of β-sitosterol. The process typically involves the reaction of β-sitosterol with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, sitosteryl acetate is produced by extracting β-sitosterol from plant sources, followed by its acetylation. The extraction process involves solvent extraction, where plant materials are treated with solvents like hexane or ethanol to isolate β-sitosterol. The isolated β-sitosterol is then subjected to acetylation using acetic anhydride and a catalyst. The final product is purified through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: Sitosteryl acetate undergoes various chemical reactions, including:
Oxidation: Sitosteryl acetate can be oxidized to form sitosterol ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of sitosteryl acetate can yield sitosterol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as hydroxylamine, hydrazine, and amines under mild to moderate conditions.
Major Products:
Oxidation: Sitosterol ketone.
Reduction: Sitosterol.
Substitution: Sitosterol derivatives with different functional groups.
Scientific Research Applications
Sitosteryl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives and as a standard in analytical chemistry for the identification and quantification of sterols.
Biology: Studied for its role in cell membrane structure and function, as well as its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and cholesterol-lowering properties. It is also studied for its potential role in cancer prevention and treatment.
Industry: Used in the formulation of dietary supplements, functional foods, and cosmetics due to its beneficial health effects.
Comparison with Similar Compounds
Sitosteryl acetate is similar to other sterol esters, such as:
Campesteryl Acetate: Another sterol ester with similar cholesterol-lowering and anti-inflammatory properties.
Stigmasteryl Acetate: Known for its antioxidant and anti-inflammatory effects.
Ergosteryl Acetate: Studied for its potential role in bone health and immune function.
Uniqueness: Sitosteryl acetate is unique due to its high abundance in plant sources and its well-documented health benefits. Its ability to lower cholesterol levels and its anti-inflammatory and antioxidant properties make it a valuable compound in both research and industry.
Properties
IUPAC Name |
[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWOIPCULUXTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-Sitosterol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
915-05-9 | |
| Record name | beta-Sitosterol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 °C | |
| Record name | beta-Sitosterol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: From which natural sources has β-sitosterol acetate been isolated?
A1: β-Sitosterol acetate has been found in various plant species. Research highlights its presence in the stem bark of Salix tetrasperma Roxb. (Salicaceae) [], the stems of Alyxia sinensis [], and the leaves of Manglietia glauca [].
Q2: What is the chemical structure and formula of β-sitosterol acetate?
A2: β-Sitosterol acetate is a sterol ester. While the provided abstracts don't explicitly state the molecular formula and weight, they confirm its identification through spectroscopic analyses including MS, 1D NMR (¹H and ¹³C), and 2D NMR (H-H COSY, HSQC, and HMBC) [, , ]. These techniques are standard for elucidating the structure of organic compounds.
Q3: What biological activities have been associated with β-sitosterol acetate?
A3: While β-sitosterol acetate itself wasn't specifically tested, the methanolic extract of Salix tetrasperma Roxb., from which β-sitosterol acetate was isolated, displayed significant anti-inflammatory activity in a rat hind paw oedema model []. This suggests that β-sitosterol acetate, along with other constituents, might contribute to this observed effect.
Q4: What analytical techniques are employed to identify and quantify β-sitosterol acetate in natural extracts?
A4: Gas chromatography-mass spectrometry (GC/MS) is a key technique used to identify and quantify β-sitosterol acetate in complex mixtures extracted from plants like Manglietia glauca leaves and Notopterygium incisum roots [, ]. This technique allows for separation of different compounds within the extract followed by their identification and quantification based on their mass spectral fingerprints.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide](/img/structure/B1237912.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1237914.png)
![N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide](/img/structure/B1237915.png)
![N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide](/img/structure/B1237916.png)






![N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1237928.png)
